Diethyl biphenyl 3,3'-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

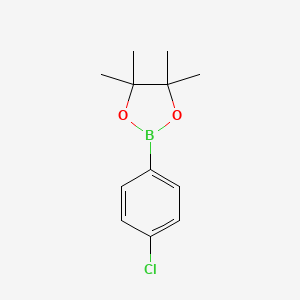

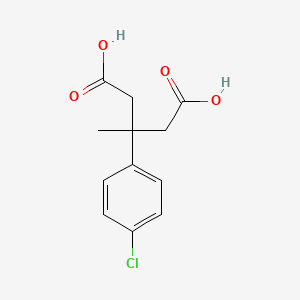

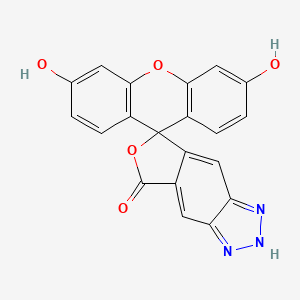

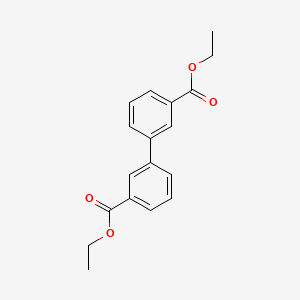

Diethyl biphenyl 3,3’-dicarboxylate is a chemical compound with the CAS Number: 303730-26-9 and a linear formula of C18H18O4 . It is a yellow to brown solid .

Molecular Structure Analysis

The molecular structure of Diethyl biphenyl 3,3’-dicarboxylate consists of a biphenyl core with two carboxylate ester groups attached at the 3 and 3’ positions . The molecule contains a total of 41 bonds, including 23 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aromatic esters .Physical And Chemical Properties Analysis

Diethyl biphenyl 3,3’-dicarboxylate has a molecular weight of 298.34 g/mol . It is a yellow to brown solid .Scientific Research Applications

Coordination Polymers and Catalytic Properties

Diethyl biphenyl 3,3'-dicarboxylate has been utilized in the synthesis of coordination polymers (CPs) which exhibit a wide range of structural diversity and interpenetration features. These CPs are formed through hydrothermal reactions involving metal(II) chlorides and specific linkers, leading to structures that range from molecular dimers to three-dimensional metal-organic frameworks. Notably, a Zn(II)-based CP demonstrated effective and recyclable heterogeneous catalytic properties for the Henry reaction, showcasing its potential in synthetic chemistry applications (Cheng et al., 2022).

Anticorrosion Properties

Derivatives of diethyl biphenyl 3,3'-dicarboxylate, specifically diethyl (phenylamino) methyl) phosphonate derivatives, have been studied for their anticorrosion properties on carbon steel in acidic media. These studies reveal that the structural positioning of functional groups significantly impacts the efficiency of these compounds as corrosion inhibitors. The research provides insights into the mechanisms of corrosion inhibition and the potential industrial applications of these derivatives in protective coatings (Moumeni et al., 2020).

Electrochromic Applications

Compounds based on diethyl biphenyl 3,3'-dicarboxylate have been explored for their electrochromic properties. For example, copolymerization with 3,4-ethylenedioxythiophene (EDOT) led to materials that exhibit multicolor electrochromic properties, essential for applications in camouflage and full-color electrochromic devices. This research highlights the potential of these materials in developing advanced electrochromic displays and devices (Algi et al., 2013).

Luminescence and Sensing Applications

Emissive biphenyl cyclometalated gold(III) diethyl dithiocarbamate complexes derived from diethyl biphenyl 3,3'-dicarboxylate have shown promising results in the field of luminescence. These complexes exhibit phosphorescence in the solid state and in low-temperature glasses, indicating their potential in luminescent materials and sensing applications. The research underscores the versatility of these complexes in the development of new luminescent materials (Nilakantan et al., 2016).

properties

IUPAC Name |

ethyl 3-(3-ethoxycarbonylphenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-3-21-17(19)15-9-5-7-13(11-15)14-8-6-10-16(12-14)18(20)22-4-2/h5-12H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAIUEMEDFREBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477906 |

Source

|

| Record name | Diethyl biphenyl 3,3'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl biphenyl 3,3'-dicarboxylate | |

CAS RN |

303730-26-9 |

Source

|

| Record name | Diethyl biphenyl 3,3'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.